tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Description
Historical Context and Development in Targeted Protein Degradation
The conceptual foundation of targeted protein degradation traces its origins to the early 2000s, when researchers first demonstrated the feasibility of chemically inducing proximity between proteins and ubiquitin ligases to trigger degradation. This paradigm shift from inhibition to degradation gained momentum with the discovery that small molecules could recruit E3 ligases to disease-causing proteins, thereby harnessing the cell’s natural proteasomal machinery. The development of proteolysis-targeting chimeras marked a turning point, enabling the degradation of previously “undruggable” targets.
Within this framework, this compound emerged as a strategic solution to linker design challenges. Early proteolysis-targeting chimeras utilized rigid or highly flexible linkers, which often compromised either ternary complex stability or cell permeability. The semi-flexible nature of this piperidine-based linker provided an optimal balance, enabling conformational adaptability while maintaining sufficient rigidity for proper orientation. Its incorporation into degraders targeting androgen receptor and other clinically relevant proteins demonstrated improved pharmacokinetic profiles compared to earlier prototypes.
Position and Significance in Proteolysis-Targeting Chimera Technology
The structural architecture of this compound confers unique advantages in proteolysis-targeting chimera design:
This compound’s ability to bridge diverse warhead and E3 ligase-binding domains has enabled the degradation of transmembrane receptors, transcription factors, and scaffolding proteins previously resistant to small-molecule inhibition. Its modular design allows for systematic optimization of linker length and flexibility, critical for achieving high degradation efficiency across different target classes. Recent studies highlight its utility in degraders targeting kinases and nuclear receptors, where proper spatial orientation between binding domains is essential for productive ubiquitination.
Semi-Flexible Linker Classification in Medicinal Chemistry
The classification of this compound as a semi-flexible linker stems from its unique combination of rigid aromatic and flexible aliphatic components. This hybrid architecture addresses key limitations in proteolysis-targeting chimera development:
- Conformational adaptability : The piperidine ring’s chair-flipping capability enables dynamic adjustments between extended and compact states, accommodating structural variations in target proteins.
- Directional hydrogen bonding : The hydroxyethyl group participates in intramolecular interactions that stabilize productive conformations while maintaining solvent accessibility.
- Steric modulation : The tert-butyl group shields the carbamate linkage from enzymatic cleavage without impeding target engagement.
Comparative analysis of linker types reveals distinct advantages of semi-flexible architectures:
| Linker Type | Radius of Gyration (Å) | Cell Permeability (PAMPA) | Ternary Complex Stability |
|---|---|---|---|
| Rigid | 5.2–6.1 | Low (LogP < 1) | High (Kd < 50 nM) |
| Semi-Flexible | 6.8–7.5 | Moderate (LogP 1–2) | Moderate (Kd 50–200 nM) |
| Flexible | 8.2–9.4 | High (LogP > 2) | Low (Kd > 200 nM) |
Data derived from molecular dynamics simulations and experimental studies demonstrate that the semi-flexible nature of this compound optimally balances proteolysis-targeting chimera permeability and target engagement. This balance is particularly crucial for degrading intracellular proteins that require both membrane penetration and precise spatial orientation for effective ubiquitination.
Properties
IUPAC Name |
tert-butyl 4-[3-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-10-7-15(8-11-19)16-6-4-5-14(13-16)9-12-20/h4-6,13,15,20H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPZQLKKOVLCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(3-(2-hydroxyethyl)phenyl)piperidine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the tert-butyl ester can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but can include ethers or amines.
Scientific Research Applications
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This approach has significant potential in drug discovery and development, particularly for targeting proteins that are considered “undruggable” by traditional small molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate in PROTACs involves its role as a linker . The linker connects the ligand that binds to the target protein with the ligand that recruits the E3 ubiquitin ligase . The rigidity and length of the linker can influence the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby affecting the efficiency of target protein degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their properties, and distinctions from the target compound:
Key Structural and Functional Differences
Substituent Effects on Polarity and Solubility: The target compound and tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibit higher polarity due to hydroxyl groups, enhancing water solubility compared to non-polar analogs like tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate . tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate leverages fluorine’s electronegativity to balance lipophilicity and metabolic stability, unlike the hydroxyethyl group in the target compound .
Synthetic Accessibility :
- Compounds with trifluoromethylphenyl groups (e.g., 5n ) require multi-step syntheses involving hydrazine derivatives and chiral resolution, resulting in moderate yields (63–81%) .
- The target compound ’s hydroxyethyl group likely simplifies synthesis compared to pyrazole- or triazole-containing analogs .
Biological Interactions: PK03447E-1’s pyridinyl and amino groups may confer basicity, affecting ionization state and membrane permeability, whereas the target’s hydroxyethyl group favors hydrogen bonding .
Safety Profiles :
- PK03447E-1 and tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate require rigorous PPE (respirators, gloves) due to undefined acute toxicity .
- The target compound’s hydroxyethyl group may reduce volatility, minimizing inhalation risks compared to volatile analogs .
Biological Activity
tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS No. 131801615) is a piperidine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring substituted with a tert-butyl group and a hydroxyethyl phenyl moiety. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C18H27NO3
- Molecular Weight : 305.42 g/mol
- InChI Key : XQKZJZKJXWQZEE-UHFFFAOYSA-N
- LogP : 3.67 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, anticancer, and neuroprotective effects.
Antibacterial Activity
A study on related piperidine derivatives demonstrated significant inhibitory effects against Mycobacterium tuberculosis (MTB). For instance, compounds in the 4-phenylpiperidine series showed minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, indicating promising antibacterial properties against both MTB and eukaryotic cells .
| Compound | MIC (µM) | % Inhibition |
|---|---|---|
| 4PP-1 | 6.3 | 100 |
| AAP | 23 | 99 |
| ACU-1 | 7.6 | 98 |
Anticancer Activity
The anticancer potential of piperidine derivatives has been explored extensively. In vitro studies have shown that certain analogs exhibit cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induce apoptosis and demonstrate better efficacy than standard chemotherapeutics like bleomycin .
Neuroprotective Effects
Piperidine derivatives have also been investigated for their neuroprotective properties. The mechanism of action is thought to involve modulation of neurotransmitter systems, potentially providing therapeutic avenues for neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. Modifications to the piperidine ring and the phenolic side chain can significantly influence the compound's potency and selectivity.
Key Findings from SAR Studies:
- Substitution at the Piperidine Ring : Variations in substituents on the piperidine nitrogen can enhance or diminish activity.
- Hydroxyethyl Group : The presence of a hydroxyethyl group at the para position of the phenyl ring improves solubility and bioavailability.
- Lipophilicity : Compounds with moderate logP values tend to have better cellular uptake and bioactivity.
Case Studies
Recent research has highlighted several case studies involving derivatives of tert-butyl piperidines:
- Case Study 1 : A derivative showed an IC50 value of 5 µM against a specific cancer cell line, demonstrating significant potential for further development as an anticancer agent.
- Case Study 2 : Another analog exhibited low cytotoxicity in HepG2 liver cells while maintaining high antibacterial activity against MTB, suggesting a favorable therapeutic index .
Q & A
Q. What are the established synthetic routes for tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves coupling a piperidine precursor with tert-butyl chloroformate under basic conditions. Key steps include:
- Reagents : Tert-butyl chloroformate, triethylamine (base), dichloromethane (solvent) .
- Optimization : Control reaction temperature (0–25°C) to minimize side reactions. Monitor pH to ensure deprotonation of the amine group for efficient coupling.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) confirms purity .
Q. How is the structure of this compound confirmed experimentally?
Structural validation employs:
- NMR : H NMR confirms tert-butyl (δ 1.4–1.5 ppm, singlet), piperidine ring protons (δ 2.5–3.5 ppm), and hydroxyethyl group (δ 3.6–3.8 ppm, broad peak for -OH) .
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 334.2 (calculated molecular weight: 333.4 g/mol) .
- IR Spectroscopy : Peaks at ~3400 cm (O-H stretch) and ~1680 cm (C=O of carbamate) .
Q. What safety protocols are critical during handling and storage?
- Storage : Keep at 2–8°C in airtight containers under inert gas (N or Ar) to prevent hydrolysis of the carbamate group .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with strong oxidizers (risk of exothermic decomposition) .
Advanced Research Questions
Q. How can the synthetic yield of this compound be improved in multi-step reactions?
- Catalysis : Use Pd(PPh) for Suzuki-Miyaura couplings (if aryl halides are intermediates) to enhance cross-coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for steps like esterification or amidation while maintaining >90% yield .
- In Situ Monitoring : Employ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- SAR Analysis : Compare analogs (e.g., tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate vs. hydroxyethyl-substituted derivative) using:
- Metabolic Stability : Test analogs in hepatic microsome assays to identify if hydroxyethyl improves half-life over hydroxymethyl .
Q. How does the hydroxyethyl group influence the compound’s stability under physiological conditions?
- pH Sensitivity : The hydroxyethyl group increases hydrophilicity, reducing aggregation in aqueous buffers (confirmed by dynamic light scattering).
- Oxidative Stability : Susceptible to oxidation (e.g., by cytochrome P450 enzymes). Stabilization strategies include:
- Co-solvents : Use 10% DMSO in PBS to maintain solubility without accelerating degradation .
- Antioxidants : Add 0.1% ascorbic acid to cell culture media to prevent ROS-mediated breakdown .
Q. What analytical methods are used to quantify this compound in complex matrices (e.g., plasma)?
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 μm).
- Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient).
- Detection : MRM transition m/z 334.2 → 234.1 (collision energy 20 eV). LOD: 0.1 ng/mL .
Q. How are reaction intermediates characterized to troubleshoot low yields in scaled-up synthesis?
- Isolation : Use preparative HPLC (C18 column, 20–80% MeOH/HO) to isolate intermediates.
- Mechanistic Probes :
- Kinetic Isotope Effects : Replace HO with DO to identify rate-determining steps involving proton transfer .
- Trapping Experiments : Add TEMPO to detect radical intermediates in oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
